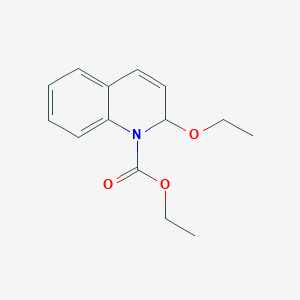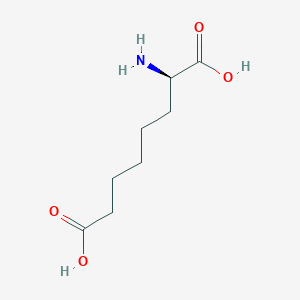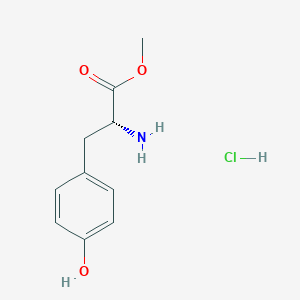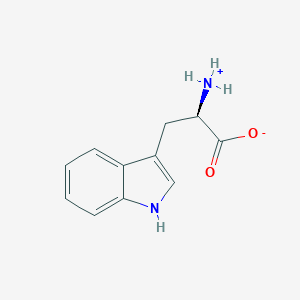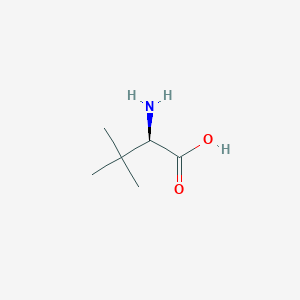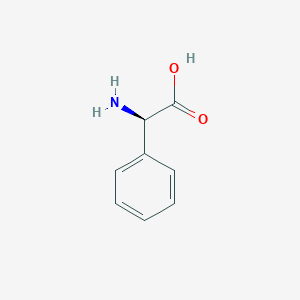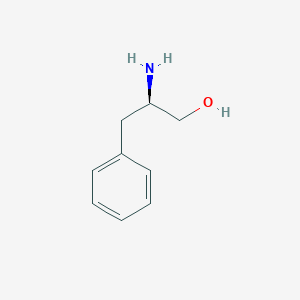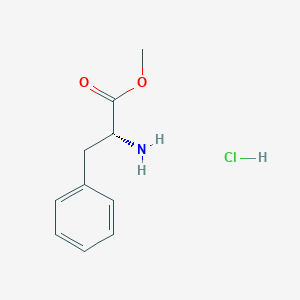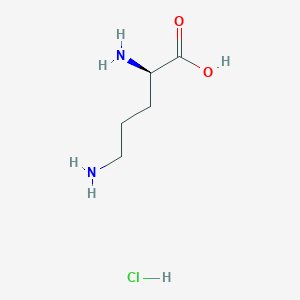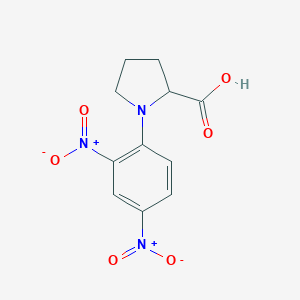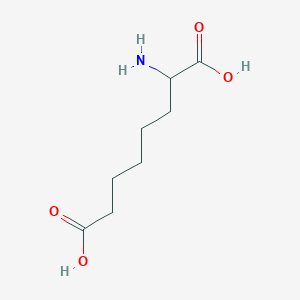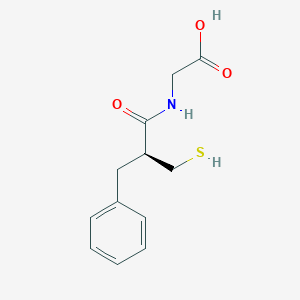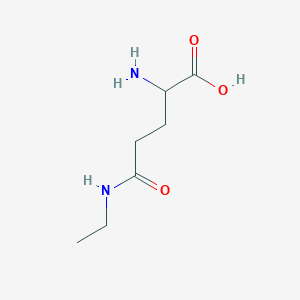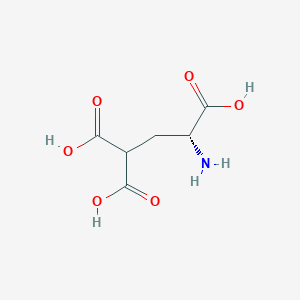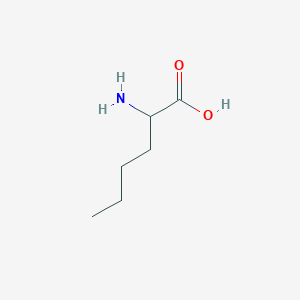
DL-Norleucin
Übersicht
Beschreibung
. It is an isomer of the more common amino acid leucine. Norleucine is a white, water-soluble solid and is chiral, meaning it has a non-superimposable mirror image. This compound is found in small amounts in some bacterial strains and can be synthesized in prebiotic conditions .
Wissenschaftliche Forschungsanwendungen
Norleucin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Standard in der Aminosäureanalyse und als Baustein in der Peptidsynthese verwendet.
Biologie: Norleucin wird verwendet, um die Proteinstruktur und -funktion zu untersuchen.
Industrie: Norleucin wird bei der Herstellung von rekombinanten Proteinen und Biopharmazeutika verwendet.
5. Wirkmechanismus
Norleucin übt seine Wirkung aus, indem es an der Stelle von Methionin in Proteine eingebaut wird. Diese Substitution kann die Struktur und Funktion des Proteins verändern. Die Einarbeitung von Norleucin in Peptide spiegelt die unvollkommene Selektivität der zugehörigen Aminoacyl-tRNA-Synthetase wider . Im Fall von Amyloid-β-Peptiden negiert die Substitution von Methionin durch Norleucin die neurotoxischen Wirkungen, was auf seine potenziellen therapeutischen Anwendungen hinweist .
Ähnliche Verbindungen:
Norvalin: Ein Isomer von Valin mit ähnlicher Biochemie wie Norleucin.
Aminocaproinsäure:
Leucin: Ein Isomer von Norleucin mit einer verzweigtkettigen Struktur.
Isoleucin: Eine weitere verzweigtkettige Aminosäure, die Leucin ähnelt.
Lysin: Enthält im Vergleich zu Norleucin eine zusätzliche Aminogruppe.
Einzigartigkeit: Norleucin ist aufgrund seiner strukturellen Ähnlichkeit mit Methionin einzigartig, obwohl es keinen Schwefel enthält. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von Methionin in Proteinen und für potenzielle therapeutische Anwendungen bei neurodegenerativen Erkrankungen .
Wirkmechanismus
Target of Action
DL-Norleucine is an unnatural amino acid that is used experimentally to study protein structure and function . The primary targets of DL-Norleucine include Phenylalanine-4-hydroxylase, Parathyroid hormone, and Hepatocyte nuclear factor 1-alpha . These targets play crucial roles in various biological processes, including protein synthesis, calcium regulation, and gene expression .
Mode of Action
It is known that dl-norleucine can be incorporated into proteins in place of methionine, which can affect the structure and function of these proteins .
Biochemical Pathways
DL-Norleucine may influence several biochemical pathways. For instance, it has been suggested that leucine’s catalytic activities are rather limited, and that its substitution by the less hydrophobic norleucine in small structurally simple primitive polypeptides during early biochemical evolution would have affected mostly their folding properties .
Pharmacokinetics
It is known that dl-norleucine is a small molecule, which suggests that it may be readily absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of DL-Norleucine’s action are largely dependent on the specific proteins it incorporates into. By replacing methionine in these proteins, DL-Norleucine can potentially alter their structure and function, leading to changes in cellular processes . For instance, DL-Norleucine was identified as a key metabolite involved in the colonization of Lactobacillus plantarum CCFM8610 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DL-Norleucine. For example, the acetylation of leucine, a process that can be influenced by various environmental factors, has been shown to switch its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This suggests that similar modifications could potentially affect the action of DL-Norleucine.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Norleucin kann durch verschiedene Methoden synthetisiert werden, darunter chemische Synthese und Fermentation. Ein gängiger synthetischer Weg beinhaltet die Reaktion von α-Ketobutyrat mit 2-Isopropylmalatsynthase .
Industrielle Produktionsverfahren: Die industrielle Produktion von Norleucin erfolgt häufig durch Fermentationsprozesse unter Verwendung genetisch modifizierter Mikroorganismen wie Escherichia coli. Diese Mikroorganismen werden in einem definierten Fermentationsmedium gezüchtet, und Norleucin wird als Nebenprodukt hergestellt . Das Fermentationsmedium enthält typischerweise Quellen für Aminosäuren wie Hefeextrakt und Casamino-Säuren .
Analyse Chemischer Reaktionen
Reaktionstypen: Norleucin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Norleucin kann oxidiert werden, um entsprechende Keto-Säuren zu bilden.
Reduktion: Es kann reduziert werden, um Aminoalkohole zu bilden.
Substitution: Norleucin kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Säurechloride und Anhydride werden für Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Keto-Säuren.
Reduktion: Aminoalkohole.
Substitution: Verschiedene substituierte Aminosäuren.
Vergleich Mit ähnlichen Verbindungen
Norvaline: An isomer of valine with similar biochemistry to norleucine.
Aminocaproic Acid:
Leucine: An isomer of norleucine with a branched-chain structure.
Isoleucine: Another branched-chain amino acid similar to leucine.
Lysine: Contains an additional amino group compared to norleucine.
Uniqueness: Norleucine is unique due to its structural similarity to methionine, despite lacking sulfur. This makes it a valuable tool for studying the role of methionine in proteins and for potential therapeutic applications in neurodegenerative diseases .
Eigenschaften
IUPAC Name |
(2S)-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKBLKVPFOOQJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883362 | |
| Record name | L-Norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Norleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
12 mg/mL at 25 °C | |
| Record name | L-Norleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
327-57-1 | |
| Record name | Caprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Norleucine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832C8OV84S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Norleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DL-Norleucine?
A1: DL-Norleucine has a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol.
Q2: What spectroscopic data is available for DL-Norleucine?
A2: Researchers have used terahertz spectroscopy to study the vibrational modes of DL-Norleucine crystals, identifying a strong resonance at 1.87 THz. [] These vibrational modes provide insights into the molecular motions within the crystal structure. [] Additionally, NMR spectroscopy has been instrumental in studying the configuration of DL-Norleucine and its derivatives. []
Q3: What polymorphic forms of DL-Norleucine exist, and how do they transition?
A3: DL-Norleucine exhibits polymorphism, existing in α, β, and γ forms. These forms are characterized by different packing arrangements of hydrogen-bonded bilayers. [, , , ] The transitions between these forms, particularly the α ↔ γ and β ↔ α transitions, have been studied extensively. [, , , ] The α ↔ γ transition is a first-order transition with a noticeable enthalpy change, while the α ↔ β transition is less reproducible and displays a smaller enthalpy difference. []
Q4: How does temperature affect the stability and behavior of DL-Norleucine crystals?
A4: Temperature plays a significant role in the stability and phase behavior of DL-Norleucine. The α-form converts to the γ-form at 390 K. [, , ] The transition involves a shift in the bilayers within the crystal structure. [, ] Diffuse scattering studies using synchrotron radiation reveal disorder in the layer stacking at room temperature, which decreases upon heating to 373 K, indicating a type of annealing process. []
Q5: What is the thermal stability of DL-Norleucine Maleate?
A5: Studies using thermogravimetric analysis (TGA) have shown that DL-Norleucine Maleate remains thermally stable up to 160°C. [] This thermal stability is an important consideration for its potential applications.
Q6: How does DL-Norleucine affect acid proteases?
A6: DL-Norleucine, particularly its diazoacetyl derivative (diazoacetyl-DL-Norleucine methyl ester, or DAN), is known to inactivate certain acid proteases. [, , , , , , , , ] This inactivation often involves the modification of an essential carboxyl group at the enzyme's active site. [, , , , , , , , ] The degree and specificity of inhibition vary depending on the specific acid protease and reaction conditions. [, , , , , ]
Q7: How have computational methods been used to study DL-Norleucine?
A7: Molecular dynamics simulations have provided valuable insights into the molecular mechanisms of phase transitions in DL-Norleucine crystals. [, , , , ] These simulations help visualize the concerted molecular displacements involved in these transitions. [, ] Additionally, density functional theory (DFT) calculations, especially with dispersion corrections (DFT-D), have been employed to investigate the energetic landscapes of different DL-Norleucine polymorphs. []
Q8: How do structural modifications of DL-Norleucine affect its interactions with acid proteases?
A8: Modifications to the DL-Norleucine structure, such as the introduction of a diazoacetyl group (as in DAN), significantly influence its interactions with acid proteases. [, , , , , , , , ] These modifications can alter the reactivity towards specific residues within the active site of the enzyme. [, , , , , , , , ]
Q9: What is known about the dissolution and solubility of DL-Norleucine?
A9: Specific studies focusing on the dissolution rate and solubility of DL-Norleucine in various media are limited within the provided research.
Q10: How does DL-Norleucine influence the metabolism of Mycobacterium avium?
A10: Research indicates that DL-Norleucine can inhibit transmethylation reactions in Mycobacterium avium, affecting the structure of its outer envelope layer. [] This disruption can potentially enhance the susceptibility of M. avium to certain drugs. []
Q11: What role does DL-Norleucine play in amino acid cross-resistance in Agrobacterium tumefaciens?
A11: Studies show that resistant clones of Agrobacterium tumefaciens, selected on media containing DL-Norleucine, exhibit cross-resistance to other amino acids, including glycine, D-methionine, D-valine, and DL-serine. [] This cross-resistance suggests a common mechanism of resistance involving amino acid metabolism in this bacterium. []
Q12: How does DL-Norleucine interact with other amino acids in cell culture?
A12: Research using rat hepatoma cells suggests a specific interaction between DL-Norleucine and valine. [] When valine concentrations in the culture media are low, the presence of DL-Norleucine does not significantly affect protein synthesis. [] This observation highlights the potential for complex interactions between amino acids in cellular systems.
Q13: Does DL-Norleucine affect mycelial fragmentation in Cephalosporium acremonium?
A13: Similar to methionine, DL-Norleucine has been observed to stimulate arthrospore formation in Cephalosporium acremonium, leading to hyphal fragmentation. [, ] This effect suggests a role for DL-Norleucine in the morphological differentiation of this fungus. [, ]
Q14: What are the applications of DL-Norleucine in biochemical research?
A14: Researchers use DL-Norleucine in various biochemical studies, including investigations of amino acid metabolism [, , , , ] and the characterization of acid proteases. [, , , , , , , , ] Its structural similarity to other amino acids makes it a useful tool for studying competitive inhibition and metabolic pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


